molecular formula C22H14FN3O5 B6489912 N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide CAS No. 887880-60-6

N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide

Cat. No.: B6489912
CAS No.: 887880-60-6
M. Wt: 419.4 g/mol
InChI Key: GGBCHSUWBGHFQI-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide, also known as NFB-2, is a small molecule that has been studied for its potential applications in drug discovery and development. NFB-2 is a member of the benzofuran family and has a unique structure that makes it an attractive target for drug development. NFB-2 has been studied for its ability to modulate the activity of several enzymes and receptors involved in a variety of physiological processes.

Scientific Research Applications

N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide has been studied for its potential applications in drug discovery and development. It has been found to modulate the activity of several enzymes and receptors involved in a variety of physiological processes. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammation process. This compound has also been found to modulate the activity of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmission. Additionally, this compound has been studied for its potential to modulate the activity of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide is not yet fully understood. However, it is believed that this compound binds to the active sites of the enzymes and receptors it modulates, thereby inhibiting their activity. Additionally, this compound has been found to interact with other proteins, such as G protein-coupled receptors (GPCRs), which may play a role in its mechanism of action.
Biochemical and Physiological Effects
This compound has been found to modulate the activity of several enzymes and receptors involved in a variety of physiological processes. For example, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammation process. Additionally, this compound has been found to modulate the activity of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmission. This compound has also been found to modulate the activity of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide in laboratory experiments is its high selectivity for its target enzymes and receptors. Additionally, this compound is relatively easy to synthesize and is stable in a variety of solvents. However, there are some limitations to using this compound in laboratory experiments. For example, this compound has a relatively short half-life, which can limit its usefulness in long-term experiments. Additionally, this compound is not very soluble in water, which can limit its use in aqueous solutions.

Future Directions

The potential applications of N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide are still being explored. Future research could focus on identifying new targets for this compound and exploring its potential therapeutic applications. Additionally, future research could focus on further elucidating the mechanism of action of this compound and developing more efficient synthesis methods. Finally, further research could focus on developing more selective and stable analogs of this compound for use in laboratory experiments.

Synthesis Methods

N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide can be synthesized in the laboratory through a reaction between 3-fluorophenylacetonitrile and 4-nitrobenzamidine. The reaction is carried out in a solvent such as dimethylformamide (DMF) and is catalyzed by a base such as sodium hydroxide. The reaction yields this compound as the major product with a yield of up to 90%.

Properties

IUPAC Name

N-(3-fluorophenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN3O5/c23-14-4-3-5-15(12-14)24-22(28)20-19(17-6-1-2-7-18(17)31-20)25-21(27)13-8-10-16(11-9-13)26(29)30/h1-12H,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBCHSUWBGHFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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